molecular formula C7H7ClO2S B042831 p-Toluenesulfonyl chloride CAS No. 98-59-9

p-Toluenesulfonyl chloride

Cat. No. B042831
CAS RN: 98-59-9
M. Wt: 190.65 g/mol
InChI Key: YYROPELSRYBVMQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

p-Toluenesulfonyl chloride is synthesized from toluene through a two-step process involving sulfonation followed by chlorination. In the sulfonation step, toluene is treated with sulfuric acid, which acts as the sulfonating agent. The chlorination step involves the use of carbon tetrachloride and chlorine gas as the chlorinating agents. This method is advantageous due to the high use ratio of sulfuric acid and lower operating costs (Su Yan-xi, 2006). Another synthesis approach uses toluene, chlorosulfonic acid, and phosphoryl chloride as raw materials. Optimal conditions involve the use of ammonium chloride as a catalyst, leading to high yields and purity of tosyl chloride (Chen Zhong-xiu, 2004).

Molecular Structure Analysis

The molecular structure of p-toluenesulfonyl chloride is characterized by the presence of a sulfonyl chloride group attached to a toluene ring. The sulfonyl group is electron-withdrawing, which affects the reactivity of the chloride atom, making it a good leaving group in nucleophilic substitution reactions.

Chemical Reactions and Properties

p-Toluenesulfonyl chloride is primarily used in organic synthesis for the introduction of the tosyl (Ts) group. It is a versatile reagent for the protection of alcohols and amines, where the tosyl group serves as a protecting group that can be removed under specific conditions. For instance, it catalyzes the trimethylsilylation of hydroxyl groups, demonstrating its utility in modifying the reactivity of various functional groups (A. Khazaei et al., 2009).

Physical Properties Analysis

p-Toluenesulfonyl chloride is a colorless solid at room temperature. It has a melting point of around 68°C and boils at 140°C at 12 mmHg. It is soluble in organic solvents such as dichloromethane, ethyl acetate, and benzene, but it is insoluble in water.

Chemical Properties Analysis

The chemical properties of p-toluenesulfonyl chloride are largely defined by its reactivity towards nucleophiles. It reacts with alcohols and amines to form tosylates, which are useful intermediates in organic synthesis. The tosyl group is a good leaving group, making tosylates excellent substrates for nucleophilic substitution reactions. Additionally, p-toluenesulfonyl chloride can be used in the synthesis of cyclic carbamates from amino alcohols and carbon dioxide, showcasing its versatility in creating valuable compounds (T. Niemi et al., 2018).

Scientific Research Applications

  • Trimethylsilylation of Hydroxyl Groups : TsCl catalyzes the efficient and selective trimethylsilylation of various hydroxyl groups, leading to good to excellent yields under mild conditions. This process is important for protecting hydroxyl groups in organic synthesis (Khazaei, Rostami, & Mantashlo, 2009).

  • Synthesis of Phosphinodipeptides : A one-pot synthesis allows for the direct synthesis of α-(p-toluenesulfonyl)-aminobenzylphosphinodipeptides with a PN bond, offering potential applications in pharmaceuticals and biotechnology (Dai & Chen, 2010).

  • Curing Accelerator for Phenol Formaldehyde Resin : Increasing TsCl content in phenol formaldehyde resin curing accelerators reduces curing reaction temperature and time, while also reducing the activation energy of the curing reaction, making it more efficient (Lin, 2012).

  • Green Method for p-Toluenesulfonylation and Methanesulfonylation : A green, water-solvent method for p-toluenesulfonylation and methanesulfonylation of primary alcohols has been developed using TsCl and catalytic amines, resulting in excellent yields (Morita et al., 2005).

  • Synthesis of p-Toluenesulfonyl Fluoride : Solid-liquid phase transfer catalysis effectively synthesizes p-toluenesulfonyl fluoride from TsCl, with potential applications in peroxygen bleach activation and treatments for Alzheimer's disease (Yadav & Paranjape, 2005).

  • Aromatic Sulfonylation Kinetics : The kinetics of p-toluenesulfonylation of various aromatic compounds have been studied to understand the rate-determining steps in these reactions, which are crucial for designing efficient synthetic pathways (Kobayashi, Minato, & Kohara, 1970).

  • Aromatization of Dihydropyridines : TsCl and sodium nitrite in the presence of wet SiO2 effectively aromatize 1,4-dihydropyridines to pyridine derivatives under microwave irradiation, providing excellent yields (Niknam, Zolfigol, & Rabani, 2006).

  • Tosylation of Lignin : The tosylation reaction of lignin with TsCl in water produces a pure, structurally characterized product without impurities after 24 hours, demonstrating a method for modifying natural polymers (Diop et al., 2014).

  • Synthesis of Toluenesulfonyl Starch : A novel method for preparing p-toluenesulfonyl (tosyl) starch with a high degree of functionalization has been presented, enabling its use in various applications (Heinze, Talába, & Heinze, 2000).

  • Beckmann Rearrangement Catalysis : TsCl catalyzes the Beckmann rearrangement with high efficiency, converting a wide range of ketoximes into amides under mild conditions with good to excellent yields (Pi et al., 2009).

Safety And Hazards

P-Toluenesulfonyl chloride is considered hazardous. It may be corrosive to metals, cause skin irritation, and may cause an allergic skin reaction . It causes serious eye damage .

Future Directions

P-Toluenesulfonyl chloride is one of the most common reagents for converting the poor leaving group (OH) into a good leaving group (OTs) . This enables chemists to prepare a wide range of functional groups from the hydroxyl compound .

properties

IUPAC Name

4-methylbenzenesulfonyl chloride
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InChI

InChI=1S/C7H7ClO2S/c1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,1H3
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InChI Key

YYROPELSRYBVMQ-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)Cl
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Molecular Formula

H3C(C6H4)SO2Cl, C7H7ClO2S
Record name P-TOLUENE SULFONYLCHLORIDE
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DSSTOX Substance ID

DTXSID1052660
Record name p-Toluenesulfonyl chloride
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Molecular Weight

190.65 g/mol
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Physical Description

P-toluene sulfonylchloride appears as a white to gray powdered solid with a distinctive odor. Insoluble in water and denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption. Used to make other chemicals., A white to gray solid; [CAMEO] Hygroscopic; [eChemPortal: SIDSUNEP] White or light yellow crystalline solid; [MSDSonline], COLOURLESS-TO-YELLOW HYGROSCOPIC CRYSTALS WITH PUNGENT ODOUR.
Record name P-TOLUENE SULFONYLCHLORIDE
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Boiling Point

146 °C @ 15 MM HG
Record name P-TOLUENESULFONYL CHLORIDE
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Flash Point

128 °C c.c.
Record name p-TOLUENESULFONYL CHLORIDE
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Solubility

INSOL IN WATER; FREELY SOL IN ALCOHOL, BENZENE, ETHER, Solubility in water: reaction
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Density

1.3 g/cm³
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Vapor Density

Relative vapor density (air = 1): 6.6
Record name p-TOLUENESULFONYL CHLORIDE
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Vapor Pressure

Vapor pressure, Pa at 25 °C: 0.16
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Product Name

P-Toluenesulfonyl chloride

Color/Form

CRYSTALS, TRICLINIC CRYSTALS FROM ETHER OR PETROLEUM ETHER

CAS RN

98-59-9
Record name P-TOLUENE SULFONYLCHLORIDE
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Record name Benzenesulfonyl chloride, 4-methyl-
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Melting Point

69-71 °C
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Synthesis routes and methods I

Procedure details

PCl5 (0.44 mol, 89.2 g) was added to p-toluenesulfonic acid sodium salt (0.4 mmol, 77.6 g). After mixed completely, the mixture was heated to 80° C. in water bath and stirred for 2 h, then cooled to room temperature. The reaction was quenched by pouring onto 600 mL of water and ice. The mixture was filtered and gives the product as white solid. (69.8 g, 90%).
Name
Quantity
89.2 g
Type
reactant
Reaction Step One
Quantity
77.6 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 9.255 g (51.07 mmol) of the above 2-[allyl-(3-furylmethyl)amino]ethanol, 10.7 ml (76.6 mmol) of triethylamine and 0.1 g of 4-dimethylaminopyridine in 150 ml of dichloromethane, 11.7 g (61.3 mmol) of p-toluenesulfonyl chloride was added at room temperature, followed by overnight stirring at room temperature. The reaction mixture was poured into water and extracted with dichloromethane 3 times. The combined organic layer was dried over anhydrous magnesium sulfate; the solvent was distilled off under reduced pressure. The resulting crude product was purified by silica gel column chromatography (hexane/ethyl acetate=15/1 to 9/1) to yield N-allyl-N-(3-furylmethyl)-2-chloroethylamine as a mixture with p-toluenesulfonyl chloride.
Name
2-[allyl-(3-furylmethyl)amino]ethanol
Quantity
9.255 g
Type
reactant
Reaction Step One
Quantity
10.7 mL
Type
reactant
Reaction Step One
Quantity
11.7 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To 9.72 g (0.0575 mole) of 2-chloro-1,3-dimethylimidazolinium chloride, 83 g of toluene was added and successively 8.61 g (0.05 mole) of p-toluenesulfonic acid was added. The mixture was reacted at 110° C. for 4 hours. The reaction mass was analyzed by gas chromatography. p-Toluenesulfonyl chloride was obtained in the yield of 93.2%.
Quantity
9.72 g
Type
reactant
Reaction Step One
Quantity
83 g
Type
solvent
Reaction Step One
Quantity
8.61 g
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

In the same manner the o-toluenesulfonic acid-2,4,6-tribromophenyl ester can be obtained by using o-toluenesulfonyl chloride in the same molar amount instead of the para compound.
Name
o-toluenesulfonic acid-2,4,6-tribromophenyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

In analogy to example 36 step A) the desired racemic mixture of (2S,4S)-1-(toluene-4-sulfonyl)-piperidine-2,4-dicarboxylic acid 4-methyl ester and (2R,4R)-1-(toluene-4-sulfonyl)-piperidine-2,4-dicarboxylic acid 4-methyl ester (0.35 g) was obtained from the reaction of a racemic mixture of (2S,4S)-piperidine-2,4-dicarboxylic acid 4-methyl ester hydrochloride and (2R,4R)-piperidine-2,4-dicarboxylic acid 4-methyl ester hydrochloride (0.3 g) with 4-methyl-benzenesulfonyl chloride (0.294 g) as a white solid. MS (ESI): 342.06 (MH+).
Name
(2S,4S)-piperidine-2,4-dicarboxylic acid 4-methyl ester hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(2S,4S)-1-(toluene-4-sulfonyl)-piperidine-2,4-dicarboxylic acid 4-methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
20,600
Citations
G Brahmachari, B Banerjee - Organic and …, 2013 - orgmedchemlett.springeropen.com
… for the facile synthesis of symmetrical bis(benzhydryl)ethers directly from the corresponding benzhydrols has been developed using a catalytic amount of p-toluenesulfonyl chloride (5 …
Number of citations: 17 orgmedchemlett.springeropen.com
T Devadoss - Journal of Molecular Structure, 2023 - Elsevier
… The p-toluenesulfonyl chloride is one of the most common reagents for converting the poor … This review describes the recent synthetic applications of p-toluenesulfonyl chloride and …
Number of citations: 0 www.sciencedirect.com
CL McCormick, TR Dawsey, JK Newman - Carbohydrate research, 1990 - Elsevier
… preparation of a cellulose p-toluenesulfonate (tosylate) in N,N-dimethylacetamide-lithium chloride (DMAc-LiCl) is hampered by solvolysis of the p-toluenesulfonyl chloride (tosyl chloride)…
Number of citations: 81 www.sciencedirect.com
K Wakasugi, A Iida, T Misaki, Y Nishii… - Advanced Synthesis & …, 2003 - Wiley Online Library
… To this end, we focused our attention on the use of an easily accessible reagent, p-toluenesulfonyl chloride (TsCl; 1)/a specific amine. Here, we present an efficient method for the …
Number of citations: 120 onlinelibrary.wiley.com
K NILSSON, K MOSBACH - European Journal of Biochemistry, 1980 - Wiley Online Library
A number of biomolecules were coupled covalently by nucleophilic displacement to agarose preparations substituted with tosyl groups. In one series of experiments N 6 ‐(6‐aminohexyl…
Number of citations: 147 febs.onlinelibrary.wiley.com
N Hegde, K Juvale, B Prabhakar - International Journal of Peptide …, 2020 - Springer
… p-toluenesulfonyl chloride as a reasonable alternative catalyst for facile benzylation of selected mono- and di- carboxylic amino acids. Literature reports that p-toluenesulfonyl chloride …
Number of citations: 4 link.springer.com
CH Lee, SD Yoh, DY Cheong… - BULLETIN-KOREAN …, 2000 - pdf.lookchemmall.com
… the reaction of substituted 1-phenylethyl alcohols and p-toluenesulfonyl chloride. … utilizing the parent hydroxylic component and p-toluenesulfonyl chloride in the presence of a base. …
Number of citations: 10 pdf.lookchemmall.com
D Theodoropoulos, J Gazopoulos - The Journal of Organic …, 1962 - ACS Publications
… Reaction between p-toluenesulfonyl chloride and a trialkyl ammonium salt of the appropriate carbobenzoxy amino acid furnishes the mixed anhydride to which the amino acid ester is …
Number of citations: 26 pubs.acs.org
DJ Abraham, WE Truce - The Journal of Organic Chemistry, 1963 - ACS Publications
… The vpc of the reaction mixture indicated the major components to be III and unchanged p-toluenesulfonyl chloride. Separation of III from p-toluenesulfonyl chloride was effected by …
Number of citations: 3 pubs.acs.org
P Eskandari, F Kazemi - Letters in Organic Chemistry, 2017 - ingentaconnect.com
Background: Carboxylic acid derivatives are well recognized as important class of reagents frequently used in the preparation of a variety of fine or special chemicals such as amides, …
Number of citations: 2 www.ingentaconnect.com

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